Texas Red-sulfonamidoethyl methanethiosulfonate

描述

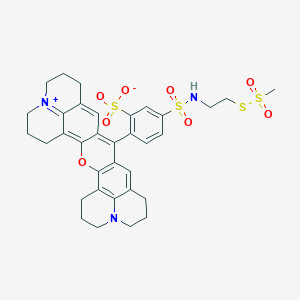

Texas Red-sulfonamidoethyl methanethiosulfonate is a fluorescent compound widely used in biochemical and molecular biology research. It is known for its ability to label sulfhydryl groups in proteins, making it a valuable tool for studying protein structure and function. The compound has a molecular formula of C34H37N3O8S4 and a molecular weight of 743.93 g/mol .

准备方法

The synthesis of Texas Red-sulfonamidoethyl methanethiosulfonate involves several steps The starting material is typically a xanthene dye, which undergoes sulfonation to introduce sulfonic acid groupsThe final step involves the addition of a methanethiosulfonate group, which is achieved through a reaction with methanesulfonyl chloride in the presence of a base .

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

化学反应分析

Texas Red-sulfonamidoethyl methanethiosulfonate undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can react with nucleophiles, such as thiol groups in proteins, to form stable thioether bonds.

Oxidation and Reduction: The sulfonamidoethyl and methanethiosulfonate groups can undergo redox reactions under specific conditions.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and nucleophiles like thiols. The major products formed from these reactions are typically labeled proteins or other biomolecules, which can be detected using fluorescence techniques.

科学研究应用

Texas Red-sulfonamidoethyl methanethiosulfonate is extensively used in various scientific research fields:

Chemistry: It is used to study the structure and function of proteins by labeling sulfhydryl groups.

Biology: The compound is used in fluorescence microscopy to visualize cellular structures and processes.

Medicine: It is used in diagnostic assays to detect specific proteins or other biomolecules.

Industry: The compound is used in the development of fluorescent probes and sensors for various applications.

作用机制

The primary mechanism of action of Texas Red-sulfonamidoethyl methanethiosulfonate involves the selective modification of sulfhydryl groups in proteins. The methanethiosulfonate group reacts with thiol groups to form stable thioether bonds, which results in the labeling of the protein. This modification allows researchers to study the protein’s structure, function, and interactions using fluorescence techniques .

相似化合物的比较

Texas Red-sulfonamidoethyl methanethiosulfonate is unique due to its specific reactivity with sulfhydryl groups and its strong fluorescence properties. Similar compounds include:

Sulforhodamine 101: Another fluorescent dye used for labeling proteins.

Evans Blue: A dye used in various biological assays.

Sulforhodamine B acid chloride: Used for labeling amine groups in proteins.

These compounds share similar applications but differ in their specific reactivity and fluorescence properties, making this compound a valuable tool for specific research applications.

生物活性

Texas Red-sulfonamidoethyl methanethiosulfonate (TR-MTS) is a fluorescent compound widely utilized in biochemical and molecular biology research due to its unique properties and versatility. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, applications in research, and relevant case studies.

Chemical Structure:

TR-MTS is derived from Texas Red, a xanthene dye, which is modified to include a sulfonamidoethyl group and a methanethiosulfonate moiety. The synthesis typically involves:

- Sulfonation of the xanthene dye to introduce sulfonic acid groups.

- Addition of methanethiosulfonate through reaction with methanesulfonyl chloride in the presence of a base.

This results in a compound that can selectively react with thiol groups in proteins, forming stable thioether bonds.

The primary mechanism by which TR-MTS exerts its biological activity is through the selective modification of sulfhydryl groups in proteins. The methanethiosulfonate group reacts with thiol groups to form stable thioether bonds, allowing for the labeling of proteins. This labeling facilitates the study of protein structure, function, and interactions using fluorescence techniques.

3. Applications in Research

TR-MTS has diverse applications across various fields:

- Biochemistry: Used for labeling sulfhydryl groups in proteins to study their structure and interactions.

- Cell Biology: Employed in fluorescence microscopy to visualize cellular components and processes.

- Diagnostics: Utilized in assays for detecting specific proteins or biomolecules.

- Polymer Chemistry: Incorporated into the synthesis of telechelic polymers for advanced materials science applications.

4.1 Protein Labeling Studies

In a study focusing on the accessibility of ion channels, TR-MTS was used to modify cysteine residues within the P2X receptor. The results demonstrated that TR-MTS could permeate lateral fenestrations of the receptor, providing insights into ion accessibility and channel dynamics .

4.2 Polymer Functionalization

TR-MTS was incorporated into telechelic polymers as part of a strategy to create dual-labeled polymers for fluorescence tracking. The study showed successful binding at both ends of the polymer chain through disulfide bond formation, confirming the utility of TR-MTS in polymer chemistry .

5. Comparative Analysis with Similar Compounds

| Compound | Key Features | Applications |

|---|---|---|

| Texas Red-sulfonamidoethyl MTS | Selective reactivity with thiols; strong fluorescence | Protein labeling, microscopy |

| Sulforhodamine 101 | Fluorescent dye for protein labeling | Cell imaging |

| Evans Blue | Dye used for assessing vascular permeability | Biological assays |

TR-MTS distinguishes itself due to its specific reactivity with thiol groups compared to other fluorescent dyes, making it particularly valuable for targeted applications in protein studies.

6. Conclusion

This compound is a powerful tool in biological research, facilitating detailed studies on protein interactions and cellular processes through its unique chemical properties and mechanisms of action. Its applications span multiple disciplines, underscoring its importance in advancing scientific knowledge.

属性

IUPAC Name |

5-(2-methylsulfonylsulfanylethylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37N3O8S4/c1-47(38,39)46-17-12-35-48(40,41)23-10-11-24(29(20-23)49(42,43)44)30-27-18-21-6-2-13-36-15-4-8-25(31(21)36)33(27)45-34-26-9-5-16-37-14-3-7-22(32(26)37)19-28(30)34/h10-11,18-20,35H,2-9,12-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYGLLUUGIYOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37N3O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407528 | |

| Record name | Texas Red-sulfonamidoethyl methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

743.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386229-76-1 | |

| Record name | Texas Red-sulfonamidoethyl methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of Texas Red-2-sulfonamidoethyl methanethiosulfonate in the described research?

A1: Texas Red-2-sulfonamidoethyl methanethiosulfonate acts as a fluorescent dye reagent in the final step of synthesizing a heterotelechelic polymer with two distinct fluorescent dye end groups []. This compound, containing a reactive methanethiosulfonate group, specifically attaches to the ω-end dithioester group of the polymer through aminolysis. This reaction, conducted in the presence of n-propylamine, forms a disulfide bond, effectively linking the Texas Red dye to the polymer chain [].

Q2: How does the use of Texas Red-2-sulfonamidoethyl methanethiosulfonate contribute to the study's objectives?

A2: The incorporation of Texas Red-2-sulfonamidoethyl methanethiosulfonate is crucial for achieving the study's aim of creating a polymer with two different fluorescent dyes at each end. This dual labeling allows researchers to monitor and characterize the polymer using fluorescence techniques. Specifically, the presence of both Oregon Green Cadaverin at the α-end and Texas Red at the ω-end, confirmed by GPC with a UV-vis detector, validates the successful synthesis of the heterotelechelic polymer [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。